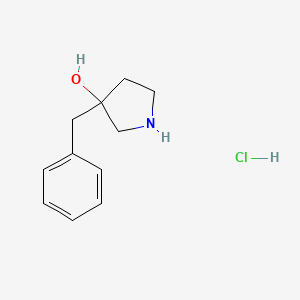

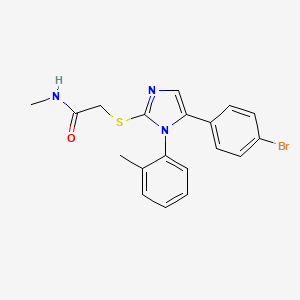

3-Benzylpyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzylpyrrolidin-3-ol hydrochloride is a compound of interest in various fields of chemistry and pharmacology. It serves as an important precursor in drug synthesis and has been the subject of several studies aiming to optimize its synthesis and understand its properties and potential applications.

Synthesis Analysis

The synthesis of 3-Benzylpyrrolidin-3-ol hydrochloride has been approached through different methodologies. One efficient route to its precursor, 1-benzyl 3-aminopyrrolidine, involves aqueous conditions and a Curtius rearrangement, yielding the product in 55% yield on a multi-gram scale . Another study reports the synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-maleic acid, with an overall yield of 59%, confirmed by NMR, MS, and polarimetry . Additionally, (S)-3-Hydroxypyrrolidine hydrochloride, a closely related compound, was synthesized from (S)-4-amino-2-hydroxybutyric acid with an improved yield of 65% under optimal conditions using NaBH4-CH3COOH as the reducing agent . Furthermore, 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was synthesized via a melting reaction with a yield of 68%, showcasing an alternative approach to related structures .

Molecular Structure Analysis

The molecular structure of 3-Benzylpyrrolidin-3-ol hydrochloride and its derivatives has been studied using computational modeling techniques. For instance, the structure-directing effect of benzylpyrrolidine in the synthesis of aluminophosphate AlPO-5 was investigated, revealing that the packing density of molecules inside the channel system is a critical factor for the synthesis of microporous materials .

Chemical Reactions Analysis

3-Benzylpyrrolidin-3-ol hydrochloride and its derivatives participate in various chemical reactions. N-substituted-3-arylpyrrolidines, synthesized through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates, have shown to be potent ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents . The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric syntheses of 4-aminopyrrolidine carboxylic acids, demonstrating the versatility of these compounds in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Benzylpyrrolidin-3-ol hydrochloride derivatives are influenced by their molecular structure. The presence of fluorine atoms in the ortho and para positions of the phenyl ring of benzylpyrrolidine derivatives affects their ability to act as templates in the synthesis of microporous materials due to poor packing and repulsion within the AlPO-5 pores . The synthesis of optically active (3S)-1-benzylpyrrolidin-3-ol from the naturally occurring alkaloid (−)-vasicine highlights the importance of chirality and optical purity in the pharmacological activity of these compounds .

Scientific Research Applications

Synthesis and Preparation

- A study by Aga et al. (2013) detailed a methodology for preparing optically active (3S)-1-benzylpyrrolidin-3-ol, an important drug precursor, starting from the naturally occurring alkaloid (−)-vasicine (Aga et al., 2013).

- Li et al. (2001) reported the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, leading to N-benzyl-3-hydroxypyrrolidine, showcasing the compound's potential in biocatalysis (Li et al., 2001).

Pharmaceutical Applications

- Wu Song (2010) synthesized (S)-N-Benzyl-3-hydroxypyrrolidine, an intermediate of barnidipine hydrochloride, a medication used for treating high blood pressure (Wu Song, 2010).

- Reddy et al. (2011) developed an optimized process for the synthesis of 1-benzylazetidin-3-ol, which is used in the commercial synthesis of azetidin-3-ol hydrochloride, demonstrating the compound's relevance in pharmaceutical manufacturing (Reddy et al., 2011).

Chemical and Enzymatic Transformations

- Pinheiro et al. (2011) described microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, highlighting the compound's role in microbiological catalysis and green chemistry (Pinheiro et al., 2011).

- Tofani et al. (2015) demonstrated the enzymatic kinetic resolution of N-benzyl-3-hydroxypyrrolidine, showing its utility in obtaining highly enantiomerically enriched compounds (Tofani et al., 2015).

Catalytic Applications

- Sezen and Sames (2005) studied the direct and selective arylation of sp3 C-H bonds in N-benzylpyrrolidine, underscoring the compound's potential in catalytic transformations (Sezen & Sames, 2005).

Safety and Hazards

properties

IUPAC Name |

3-benzylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCWVRMBHSKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897044-22-3 |

Source

|

| Record name | 3-benzylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)